N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, sulfonamides, and aromatic rings.
Preparation Methods
The synthesis of N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the key intermediates, followed by their coupling under controlled conditions. Industrial production methods may involve optimization of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and functional groups.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
When compared to similar compounds, N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
N-[(E)-[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-2-[benzyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-19-7-13-23(14-8-19)35(32,33)29(16-21-5-3-2-4-6-21)17-25(31)28-27-15-20-9-11-22(12-10-20)34-18-24(26)30/h2-15H,16-18H2,1H3,(H2,26,30)(H,28,31)/b27-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHBTNLADKUAIK-JFLMPSFJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NN=CC3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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